An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)isonicotinaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)isonicotinaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)isonicotinaldehyde (CAS Number: 898289-23-1), a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its chemical characteristics, a plausible synthetic pathway, and its prospective applications based on the established bioactivity of its core structural motifs.
Introduction: The Convergence of Two Privileged Scaffolds
2-(Pyrrolidin-1-yl)isonicotinaldehyde is a unique molecule that incorporates two key structural features highly valued in medicinal chemistry: a pyrrolidine ring and a pyridine-4-carbaldehyde moiety. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common feature in numerous natural products and FDA-approved drugs, prized for its ability to improve potency, selectivity, and pharmacokinetic profiles.[1] Similarly, the pyridine ring is a cornerstone of many pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The aldehyde functional group further enhances the molecule's utility as a versatile intermediate for the synthesis of more complex molecular architectures.[2]
This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The following table summarizes the key physicochemical data for 2-(Pyrrolidin-1-yl)isonicotinaldehyde.
| Property | Value | Source |
| CAS Number | 898289-23-1 | |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Solid | [3] |
| SMILES | O=Cc1cncc(c1)N1CCCC1 | [1] |
| InChI Key | QPKFMHRNVDJMLZ-UHFFFAOYSA-N |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not widely available in published literature and would typically be determined empirically in a laboratory setting.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available in research databases, the expected NMR and IR data can be predicted based on its structure. Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the aldehyde proton (typically a singlet in the 9-10 ppm region), and the protons of the pyrrolidine ring.
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¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the carbons of the pyrrolidine ring.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the aldehyde C=O stretch, typically around 1700 cm⁻¹.
Synthesis of 2-(Pyrrolidin-1-yl)isonicotinaldehyde: A Mechanistic Perspective
The proposed synthesis involves the reaction of 2-chloro- or 2-fluoroisonicotinaldehyde with pyrrolidine. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the attack of the nucleophilic pyrrolidine at the 2-position of the pyridine ring.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established SNAr reactions on halopyridines and should be optimized for specific laboratory conditions.
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Reaction Setup: To a solution of 2-chloroisonicotinaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add pyrrolidine (1.1-1.5 equivalents).
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Base: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine (2-3 equivalents), is recommended to neutralize the hydrogen halide formed during the reaction.
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Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.
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Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(Pyrrolidin-1-yl)isonicotinaldehyde.
Potential Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-(Pyrrolidin-1-yl)isonicotinaldehyde lies in its potential as a versatile building block for the synthesis of novel bioactive molecules. The pyrrolidine and pyridine scaffolds are present in a wide array of therapeutic agents, and their combination in this molecule offers a promising starting point for drug discovery programs.
As a Precursor for Biologically Active Compounds
The aldehyde functionality of 2-(Pyrrolidin-1-yl)isonicotinaldehyde is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.
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Reductive Amination: The aldehyde can readily undergo reductive amination with a wide range of primary and secondary amines to generate a diverse library of substituted aminomethylpyridines.
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Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various substituted alkenes, providing a scaffold for further functionalization.
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Condensation Reactions: Condensation with active methylene compounds can lead to the formation of new heterocyclic rings, a common strategy in the synthesis of novel drug candidates.
Potential Therapeutic Areas
Given the prevalence of the pyrrolidine and pyridine motifs in bioactive compounds, derivatives of 2-(Pyrrolidin-1-yl)isonicotinaldehyde could be explored for a variety of therapeutic applications, including:
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Oncology: Many kinase inhibitors and other anticancer agents incorporate pyridine and pyrrolidine rings.[5]
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Neuroscience: The pyrrolidine scaffold is a key component of nootropic drugs and other agents targeting the central nervous system.[6]
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Infectious Diseases: Numerous antibacterial, antifungal, and antiviral compounds feature these heterocyclic systems.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-(Pyrrolidin-1-yl)isonicotinaldehyde.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
Conclusion and Future Outlook
2-(Pyrrolidin-1-yl)isonicotinaldehyde represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through well-established synthetic methodologies, and its structure combines two pharmacologically significant scaffolds. The true potential of this compound lies in its utility as a versatile building block for the creation of novel and diverse molecular libraries for high-throughput screening and lead optimization in drug discovery. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this intriguing molecule.
References
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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ChemBK. (n.d.). 4-Pyridinecarboxaldehyde,Isonicotinaldehyde. Retrieved from [Link]
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